3-Acetyl-4-chlorobenzene-1-sulfonyl chloride

Description

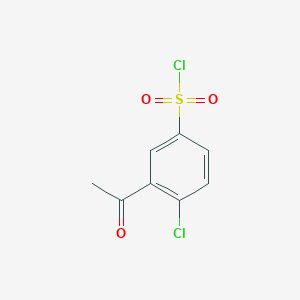

Chemical Structure and Properties 3-Acetyl-4-chlorobenzene-1-sulfonyl chloride (CAS: 14432-12-3, CID: 43118905) is a sulfonyl chloride derivative with the molecular formula C₈H₆Cl₂O₃S (molecular weight: 265.11 g/mol). Its structure features a sulfonyl chloride group (-SO₂Cl) at position 1, an acetyl group (-COCH₃) at position 3, and a chlorine atom at position 4 on the benzene ring . The compound’s SMILES notation is CC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)Cl, and its InChIKey is KADOGHSTYCELIY-UHFFFAOYSA-N .

Physicochemical Data

Collision cross-section (CCS) predictions for its adducts include:

Properties

IUPAC Name |

3-acetyl-4-chlorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3S/c1-5(11)7-4-6(14(10,12)13)2-3-8(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KADOGHSTYCELIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Process Outline (Adapted for this compound):

| Step | Procedure | Details |

|---|---|---|

| S1 | Diazotization | 3-chloro-4-acetylaniline is dissolved in hydrochloric acid and water, cooled to -5°C. Sodium nitrite solution is added dropwise maintaining temperature below 0°C to form diazonium salt. Sodium fluoborate is added to precipitate diazonium fluoroborate salt. The solid is filtered, washed, and dried. |

| S2 | Sulfonyl chloride formation | Thionyl chloride (or sulfoxide chloride) is added dropwise to water at 0°C, followed by cuprous chloride catalyst. The diazonium fluoroborate salt is added in batches at -5 to 0°C, and the mixture is stirred overnight at this temperature. |

| S3 | Work-up | The reaction mixture is extracted with ethyl acetate, washed sequentially with sodium carbonate solution, water, and saturated salt solution. The organic layer is concentrated, cooled to crystallize the sulfonyl chloride, filtered, and dried. |

Key Outcomes:

- Yield: Typically around 80-85% for similar chlorobenzene sulfonyl chlorides.

- Purity: Confirmed by 1H NMR spectroscopy.

- Reaction temperature control critical to suppress side reactions.

This method is reported in patent CN112759536A and is adaptable to various substituted chlorobenzenes, including those with acetyl groups.

Direct Sulfonation of Chlorobenzene Derivatives with Chlorosulfonic Acid

Another classical approach involves direct sulfonation of the chlorobenzene derivative bearing an acetyl group using chlorosulfonic acid, often in the presence of a halogenated aliphatic hydrocarbon solvent and additives to improve yield and selectivity.

Process Features:

| Parameter | Details |

|---|---|

| Reactants | 3-acetyl-4-chlorobenzene and chlorosulfonic acid |

| Solvent | Halogenated aliphatic hydrocarbons (e.g., chloroform, carbon tetrachloride) |

| Additives | Alkali metal salts or ammonium salts of mineral acids to suppress by-products |

| Temperature | Controlled to moderate temperatures (e.g., 0–60°C) |

| Reaction Time | Several hours to ensure completion |

Advantages:

- High yield (up to ~80-89% reported for similar compounds).

- Suppression of by-products such as diaryl sulfones and sulfonic acids by solvent and additive choice.

- Industrially scalable with proper control.

Challenges:

- Requires excess chlorosulfonic acid, which has economic and environmental considerations.

- Needs careful control to avoid formation of 4,4'-dichlorodiphenyl sulfone by-products.

This method is detailed in patent GB2135666A for 4-chlorobenzenesulfonyl chloride and can be adapted for acetyl-substituted analogs by starting from 3-acetyl-4-chlorobenzene.

Acetylation Prior to Sulfonyl Chloride Formation

In some synthetic routes, the acetyl group is introduced after sulfonyl chloride formation or protected during sulfonylation to avoid side reactions.

Alternatively, acetylation of an amino or hydroxy precursor can be done prior to sulfonyl chloride synthesis.

Example Procedure:

- Acetyl chloride is reacted with 2-amino-4-methylthiazole in the presence of triethylamine at 0°C to room temperature to form acetylated intermediates.

- Subsequent sulfonyl chloride formation is carried out on the acetylated aromatic ring under controlled conditions.

This approach ensures the acetyl group remains intact during sulfonyl chloride synthesis.

Comparative Summary Table of Preparation Methods

| Method | Starting Material | Sulfonylation Agent | Key Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Diazotization + CuCl catalysis | 3-chloro-4-acetylaniline | Thionyl chloride (SOCl2) | -5 to 0°C, overnight reaction | ~80-85 | High purity, requires low temp control |

| Direct sulfonation | 3-acetyl-4-chlorobenzene | Chlorosulfonic acid | 0–60°C, halogenated solvent | 80-89 | Requires excess chlorosulfonic acid, solvent control to reduce by-products |

| Acetylation then sulfonylation | Amino or hydroxy precursor | Acetyl chloride then sulfonyl chloride reagent | 0°C to RT for acetylation; sulfonylation conditions vary | Variable | Protects acetyl group during sulfonylation |

Research Findings and Analytical Data

- Nuclear Magnetic Resonance (NMR) spectroscopy is routinely used to confirm the structure and purity of the sulfonyl chloride products.

- 1H NMR signals for aromatic protons typically appear between δ 7.5–8.5 ppm, with acetyl methyl protons around δ 2.5 ppm.

- Yields are influenced by temperature control, reagent purity, and solvent choice.

- Side products like diaryl sulfones can be minimized by using halogenated solvents and catalytic additives.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-4-chlorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: The sulfonyl chloride group can be substituted by nucleophiles.

Nucleophilic Substitution: The chlorine atom in the sulfonyl chloride group can be replaced by other nucleophiles.

Reduction: The compound can be reduced to form corresponding sulfonamides.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Thioethers: Formed by the reaction with thiols.

Scientific Research Applications

Pharmaceutical Applications

3-Acetyl-4-chlorobenzene-1-sulfonyl chloride serves as an important intermediate in the synthesis of pharmaceuticals, especially those targeting bacterial infections. The compound can be utilized in the synthesis of sulfonamide antibiotics, which are vital for treating various bacterial infections.

Key Reactions:

- Electrophilic Aromatic Substitution: The compound readily participates in electrophilic aromatic substitution reactions due to the presence of the sulfonyl chloride group, allowing for the introduction of various substituents into the aromatic ring. This property is crucial for developing new pharmaceutical agents.

Case Study:

A study highlighted the use of this compound in synthesizing a series of novel sulfonamide derivatives that exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. The structure-activity relationship (SAR) studies indicated that modifications to the sulfonamide moiety could enhance antibacterial efficacy while reducing mammalian toxicity .

Materials Science Applications

In materials science, this compound has been explored for its role in enhancing the performance of perovskite solar cells.

Application Summary:

- Interfacial Passivation: The compound acts as a Lewis acid passivation material, which improves the stability and efficiency of perovskite solar cells. Research showed that using this compound as a passivation layer led to an increase in power conversion efficiency from 18.29% to 20.02%.

Synthetic Chemistry Applications

This compound is also valuable in synthetic chemistry due to its ability to serve as a precursor for various chemical transformations.

Synthesis Methods:

The compound can be synthesized through several methods, including:

- Chlorosulfonation of Acetophenone: This method yields this compound directly from acetophenone and chlorosulfonic acid.

- Electrophilic Substitution Reactions: It can be generated via electrophilic substitution reactions involving chlorinated aromatic compounds.

Comparison with Related Compounds

The unique characteristics of this compound can be contrasted with similar compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4-Chlorobenzenesulfonic Acid | Contains a sulfonic acid group | Used primarily as a precursor for sulfonamide synthesis |

| Acetophenone | Contains an acetyl group | Commonly used as a solvent and fragrance component |

| Sulfanilamide | Contains amine and sulfonamide groups | Known for its antibacterial properties |

This comparison underscores the versatility of this compound in synthetic pathways distinct from other related compounds.

Mechanism of Action

The mechanism of action of 3-Acetyl-4-chlorobenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in the synthesis of complex molecules and in bioconjugation reactions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Reactivity and Stability

Sulfonyl chlorides are highly reactive intermediates in organic synthesis. Key structural variations among analogues influence their stability, solubility, and application scope.

Table 1: Structural and Molecular Comparison

Biological Activity

3-Acetyl-4-chlorobenzene-1-sulfonyl chloride is a sulfonamide derivative that exhibits a range of biological activities. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound can be characterized by its chemical structure, which includes a sulfonyl chloride group attached to an aromatic ring with an acetyl substituent. Its molecular formula is C9H8ClO2S, and it has a molecular weight of approximately 218.68 g/mol. The presence of the sulfonyl chloride functional group makes it a reactive compound, suitable for further chemical modifications.

Synthesis

The synthesis of this compound typically involves the chlorination of 3-acetyl-4-chlorobenzenesulfonic acid or its derivatives. This process can be carried out using thionyl chloride or oxalyl chloride under controlled conditions to yield the sulfonyl chloride derivative.

Antimicrobial Activity

Research indicates that compounds similar to this compound possess significant antimicrobial properties. For instance, studies have shown that related sulfonamide compounds exhibit activity against various Gram-positive and Gram-negative bacteria. A study conducted on derivatives of 4-chlorobenzenesulfonamide revealed moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound's potential as an anticancer agent has also been explored. In vitro studies suggest that sulfonamide derivatives can inhibit cell proliferation in cancer cell lines by interfering with specific signaling pathways. For example, compounds that target the Nrf2-Keap1 pathway have shown promise in reducing oxidative stress in cancer cells, which is crucial for tumor growth and survival .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or metabolic processes in cancer cells.

- Receptor Modulation : It can modulate receptor activity, influencing cellular responses to external stimuli.

Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial activity of synthesized sulfonamide derivatives, including those based on this compound. The results indicated that certain derivatives exhibited significant inhibition against Candida albicans and various bacterial strains, suggesting potential therapeutic applications in treating infections .

Study 2: Anticancer Activity

In another study focused on the anticancer effects of sulfonamides, researchers found that derivatives similar to this compound induced apoptosis in cancer cell lines through the activation of caspase pathways. This suggests that these compounds could be developed into effective anticancer therapies .

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the key synthetic routes for preparing 3-Acetyl-4-chlorobenzene-1-sulfonyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sequential functionalization of the benzene ring. A plausible route includes:

Sulfonation : Introduce the sulfonyl chloride group via chlorosulfonation of a pre-acetylated benzene derivative using ClSO₃H under controlled temperatures (0–5°C).

Chlorination : Electrophilic substitution at the 4-position using Cl₂ gas with FeCl₃ as a catalyst (analogous to methods described for chloro-methylbenzoic acid derivatives ).

Acetylation : Friedel-Crafts acylation at the 3-position using acetyl chloride and AlCl₃.

- Optimization : Monitor reaction progression via TLC or HPLC. Adjust stoichiometry (e.g., excess ClSO₃H for sulfonation) and use anhydrous solvents to suppress hydrolysis.

Q. What purification techniques are effective for isolating high-purity this compound?

- Methodological Answer :

- Recrystallization : Use non-polar solvents like hexane or dichloromethane to minimize solubility of polar byproducts.

- Distillation : Vacuum distillation (if thermally stable) to isolate the compound from low-boiling impurities.

- Chromatography : Flash column chromatography with silica gel and a gradient of ethyl acetate/hexane (1:4 to 1:2).

- Storage : Preserve in amber glass bottles under inert gas (N₂/Ar) to prevent degradation by moisture or light .

Q. How should researchers characterize this compound to confirm its structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify acetyl (δ ~2.6 ppm for CH₃), sulfonyl chloride (no direct proton), and aromatic substitution patterns.

- FT-IR : Confirm S=O stretches (~1360 cm⁻¹ and 1180 cm⁻¹) and C=O (acetyl, ~1680 cm⁻¹).

- Elemental Analysis : Match experimental C, H, Cl, and S percentages with theoretical values.

- Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺ fragments) .

Advanced Research Questions

Q. How can conflicting stability data under varying storage conditions be resolved?

- Methodological Answer : Conduct accelerated stability studies:

- Temperature : Store aliquots at 4°C, 25°C, and 40°C for 1–4 weeks. Monitor degradation via HPLC.

- Humidity : Expose to 60% RH and 90% RH; track hydrolysis (e.g., sulfonic acid formation) using ¹H NMR.

- Light Sensitivity : Compare degradation rates in amber vs. clear glass vials under UV/visible light .

- Reference Standards : Use Thermo Scientific’s protocols for sulfonyl chloride storage as a benchmark .

Q. What strategies minimize side reactions during nucleophilic substitutions (e.g., sulfonamide formation)?

- Methodological Answer :

- Solvent Selection : Use aprotic solvents (e.g., THF, DCM) to avoid proton interference.

- Temperature Control : Maintain reactions at 0–5°C to suppress over-reactivity.

- Base Addition : Add triethylamine or DMAP to scavenge HCl and drive reactions to completion.

- Stoichiometry : Use 1.1–1.3 equivalents of nucleophile (e.g., amines) to ensure complete conversion .

Q. How can structural isomers or byproducts be identified and resolved during synthesis?

- Methodological Answer :

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to separate isomers. Monitor [M+Na]⁺ ions for mass confirmation.

- X-ray Crystallography : Resolve ambiguities in substitution patterns (e.g., 3-acetyl vs. 4-acetyl isomers).

- Reaction Quenching : Halt reactions at intermediate stages (e.g., after sulfonation) to isolate and characterize intermediates .

Q. What role does this compound play in medicinal chemistry or proteomics research?

- Methodological Answer :

- Proteomics : Acts as a protein-modifying reagent, enabling sulfonation of lysine or tyrosine residues to study conformational changes .

- Drug Discovery : Intermediate for synthesizing sulfonamide-based inhibitors (e.g., targeting carbonic anhydrase or proteases).

- Bioconjugation : Used to functionalize biomolecules for fluorescence labeling or affinity tagging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.